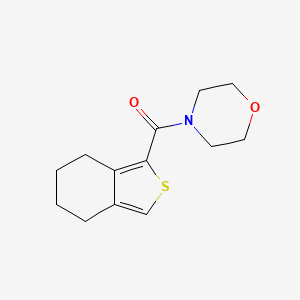
Morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)morpholine typically involves the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with morpholine under specific reaction conditions. For instance, the starting materials such as 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester can be used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
4-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)morpholine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery.
Medicine: It is investigated for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)morpholine involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, it has been studied for its potential to inhibit enzymes involved in cancer cell metabolism .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene: A core structure in many bioactive compounds.
Morpholine derivatives: Known for their applications in pharmaceuticals and agrochemicals.
Uniqueness
4-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)morpholine is unique due to its combined structural features, which confer specific biological activities and chemical reactivity. Its dual functionality as a benzothiophene and morpholine derivative makes it a versatile compound in various research fields .
Properties
Molecular Formula |
C13H17NO2S |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-5-7-16-8-6-14)12-11-4-2-1-3-10(11)9-17-12/h9H,1-8H2 |
InChI Key |
JYGZEOAOXSQHQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















